Methyl 11-aminoundecanoate hydrochloride
Overview
Description
Methyl 11-aminoundecanoate hydrochloride is an organic compound with the chemical formula C12H26ClNO2. It is a hydrochloride salt of methyl 11-aminoundecanoate, which is an amino ester. This compound is commonly used as a reagent in organic synthesis and serves as an intermediate in the preparation of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 11-aminoundecanoate hydrochloride can be synthesized through a multi-step process involving the functionalization of unsaturated esters. One common method involves the following steps :
Cross-Metathesis: The starting material, methyl undec-9-enoate, undergoes a ruthenium-catalyzed cross-metathesis reaction.
Amination: The resulting product is then subjected to palladium-catalyzed amination.
Hydrogenation-Hydrogenolysis: Finally, the compound undergoes hydrogenation and hydrogenolysis to yield methyl 11-aminoundecanoate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of unsaturated nitrile-esters using a Raney®-nickel catalyst. This method is efficient but requires careful catalyst regeneration to maintain high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 11-aminoundecanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl 11-aminoundecanoate hydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty polyamides and other polymers.
Mechanism of Action
The mechanism of action of methyl 11-aminoundecanoate hydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various nucleophilic substitution reactions, targeting electrophilic centers in other molecules. The pathways involved often include the formation of intermediate complexes that facilitate the desired transformations .
Comparison with Similar Compounds
Similar Compounds
- Methyl 11-aminoundecanoate
- 11-Aminoundecanoic acid
- Methyl 10-aminodecanoate
Uniqueness
Methyl 11-aminoundecanoate hydrochloride is unique due to its specific functional groups that allow for versatile reactivity in organic synthesis. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .
Properties
IUPAC Name |
methyl 11-aminoundecanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13;/h2-11,13H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHIKEQZPPYMOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29833-32-7 | |
Record name | Undecanoic acid, 11-amino-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29833-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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